molecular formula C14H13ClO3 B14958155 8-chloro-7-ethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

8-chloro-7-ethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B14958155
M. Wt: 264.70 g/mol
InChI Key: TZDMLNKCAJJJHW-UHFFFAOYSA-N
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Description

8-Chloro-7-ethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic coumarin derivative characterized by a cyclopenta-fused chromenone core. This compound features a chlorine atom at the 8-position and an ethoxy group at the 7-position on the aromatic ring. The synthesis of such compounds typically involves multi-step routes, such as Pechmann condensation or functionalization of preformed chromenone scaffolds .

Structural analysis of related derivatives (e.g., 8-chloro-7-[(2-fluorobenzyl)oxy] and 8-chloro-7-[(4-methoxybenzyl)oxy] analogs) highlights the role of substituents in modulating electronic and steric properties, which influence biological activity and metabolic stability .

Properties

Molecular Formula

C14H13ClO3

Molecular Weight

264.70 g/mol

IUPAC Name

8-chloro-7-ethoxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

InChI

InChI=1S/C14H13ClO3/c1-2-17-13-7-12-10(6-11(13)15)8-4-3-5-9(8)14(16)18-12/h6-7H,2-5H2,1H3

InChI Key

TZDMLNKCAJJJHW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C3=C(CCC3)C(=O)OC2=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-7-ethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multiple steps starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the chromene core: This can be achieved through a cyclization reaction involving a suitable phenol derivative and an appropriate aldehyde under acidic or basic conditions.

    Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Ethoxylation: The ethoxy group can be introduced via an etherification reaction using ethanol and a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

8-chloro-7-ethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups, such as amines or thiols, using reagents like sodium azide or thiourea.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium azide in dimethylformamide or thiourea in ethanol.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of amines or thiols.

Scientific Research Applications

8-chloro-7-ethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties, such as optical or electronic materials.

Mechanism of Action

The mechanism of action of 8-chloro-7-ethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 8-chloro-7-ethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one with structurally related derivatives:

Compound Name (Substituents) Molecular Formula Molecular Weight Key Substituents Lipophilicity* (Predicted) Reference
8-Chloro-7-ethoxy (target compound) C₁₄H₁₃ClO₃ 264.71 7-OCH₂CH₃, 8-Cl Moderate
8-Chloro-7-[(2-fluorobenzyl)oxy] C₁₉H₁₄ClFO₃ 360.77 7-OCH₂C₆H₄F (ortho-F), 8-Cl High
8-Chloro-7-[(4-methoxybenzyl)oxy] C₂₀H₁₇ClO₄ 368.80 7-OCH₂C₆H₄OCH₃ (para-OCH₃), 8-Cl High
9-(Benzyloxy)-7-methyl C₂₀H₁₈O₃ 306.36 7-CH₃, 9-OCH₂C₆H₅ Moderate
8-Hexyl-7-[(3,4,5-trimethoxybenzyl)oxy] C₂₉H₃₅O₆ 503.59 7-OCH₂C₆H₂(OCH₃)₃, 8-C₆H₁₃ Very High
7-[2-(4-Methoxyphenyl)-2-oxoethoxy]-6-methyl C₂₂H₂₀O₅ 364.40 7-OCH₂COC₆H₄OCH₃, 6-CH₃ Moderate
8-Acetyl-7-hydroxy-6-methyl C₁₅H₁₄O₄ 258.27 7-OH, 8-COCH₃, 6-CH₃ Low

*Lipophilicity estimated based on substituent polarity and molecular weight.

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups: The 8-Cl substituent (electron-withdrawing) enhances electrophilic reactivity, while ethoxy or benzyloxy groups (electron-donating) increase resonance stabilization of the aromatic system .
  • Steric Effects: Bulky substituents like 3,4,5-trimethoxybenzyloxy (MW 503.59) reduce metabolic clearance but may hinder target binding .
  • Hydrogen Bonding: Hydroxyl or acetyl groups (e.g., 8-acetyl-7-hydroxy analog) improve solubility but decrease membrane permeability .

Q & A

Q. What are the recommended synthetic routes for 8-chloro-7-ethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, and how can intermediates be characterized?

The synthesis of this compound likely involves cyclization of substituted chromenone precursors. For example, analogous structures (e.g., 8-hexyl-7-((4-methoxybenzyl)oxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one) suggest halogenation and alkoxylation steps at the 7- and 8-positions . Key intermediates should be characterized using:

  • 1H-NMR to confirm substitution patterns (e.g., δ 4.00–3.66 ppm for ethoxy groups) .
  • High-resolution mass spectrometry (HRMS) to verify molecular weights.
  • HPLC-PDA to assess purity and monitor reaction progress.

Q. How can researchers validate the structural integrity of this compound under varying storage conditions?

Stability studies should follow protocols for similar heterocyclic compounds:

  • Accelerated degradation testing (e.g., 40°C/75% RH for 6 months) to identify degradation products.
  • LC-MS/MS to detect hydrolyzed or oxidized derivatives (e.g., loss of ethoxy or chloro groups).
  • X-ray crystallography (if crystals are obtainable) to confirm stereochemical stability .

Advanced Research Questions

Q. What experimental designs are optimal for studying the environmental fate of this compound?

Adopt a tiered approach, as outlined in long-term environmental projects:

  • Laboratory studies : Measure logP (octanol-water partition coefficient) to predict bioaccumulation potential. Use OECD Test Guideline 107 for shake-flask methods .
  • Field simulations : Employ randomized block designs with split plots to assess soil mobility and photodegradation under controlled conditions (e.g., UV exposure mimicking sunlight) .
  • Ecotoxicology : Use Daphnia magna or Danio rerio (zebrafish) models to evaluate acute toxicity (LC50/EC50) .

Q. How can contradictions in reported bioactivity data for this compound be resolved?

Contradictions may arise from assay variability or impurity profiles. Mitigation strategies include:

  • Dose-response standardization : Use Hill slope analysis to compare potency across studies.
  • Orthogonal assays : Validate findings via both enzymatic (e.g., kinase inhibition) and cell-based (e.g., proliferation) assays.
  • Batch-to-batch QC : Implement strict purity thresholds (≥95% by HPLC) and quantify residual solvents .

Q. What theoretical frameworks guide mechanistic studies of this compound’s biological activity?

Link hypotheses to established biochemical models:

  • Density Functional Theory (DFT) : Predict electrophilic/nucleophilic sites influencing protein binding.
  • Molecular docking : Map interactions with target proteins (e.g., cytochrome P450 enzymes) using software like AutoDock Vina.
  • Systems biology : Integrate omics data (transcriptomics/proteomics) to identify pathway-level effects .

Methodological Considerations

Q. How should researchers design experiments to account for batch variability in synthetic yields?

  • Factorial design : Vary reaction parameters (temperature, catalyst loading) to identify critical factors.
  • Statistical controls : Include replicates (n ≥ 4) and use ANOVA to isolate variability sources .
  • Process analytical technology (PAT) : Monitor reactions in real time via FTIR or Raman spectroscopy .

Q. What protocols are recommended for assessing the compound’s photostability?

  • ICH Q1B guidelines : Expose samples to 1.2 million lux hours of visible light and 200 W·hr/m² of UV.
  • LC-MS analysis : Track photodegradants (e.g., ring-opening products or chloro-elimination) .

Data Interpretation and Reporting

Q. How can researchers address gaps in ecological toxicity data for this compound?

  • Read-across approaches : Use data from structurally similar compounds (e.g., chlorinated chromenones) to estimate persistence/bioaccumulation .
  • QSAR modeling : Apply tools like EPI Suite to predict endpoints (e.g., biodegradation half-life) .

Q. What statistical methods are appropriate for reconciling conflicting solubility data?

  • Meta-regression : Pool data from multiple studies and adjust for covariates (e.g., solvent polarity).
  • Bland-Altman plots : Visualize agreement between different measurement techniques (e.g., shake-flask vs. nephelometry) .

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